molecular formula C9H13NO2P+ B12526803 Phosphinic acid, 3-pyridinyl-, butyl ester CAS No. 821009-65-8

Phosphinic acid, 3-pyridinyl-, butyl ester

Cat. No.: B12526803
CAS No.: 821009-65-8
M. Wt: 198.18 g/mol
InChI Key: IJQMSCVLLCXDQQ-UHFFFAOYSA-N
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Description

Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, 3-pyridinyl-, butyl ester can be achieved through the esterification of phosphinic acid derivatives. One common method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process uses alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . Another method involves the use of ionic liquids, such as butylmethylimidazolium hexafluorophosphate, to catalyze the reaction of phosphinic acids with alcohols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products. The use of microwave irradiation and ionic liquids can also be scaled up for industrial applications, providing a more sustainable and efficient production method.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphinic acid and butanol.

    Oxidation: Phosphonic acids and other oxidized derivatives.

    Substitution: Various substituted phosphinic acid esters.

Mechanism of Action

The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Phosphinic acid, 3-pyridinyl-, butyl ester can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its combination of a pyridine ring and a phosphinic acid ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.

Properties

CAS No.

821009-65-8

Molecular Formula

C9H13NO2P+

Molecular Weight

198.18 g/mol

IUPAC Name

butoxy-oxo-pyridin-3-ylphosphanium

InChI

InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1

InChI Key

IJQMSCVLLCXDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CN=CC=C1

Origin of Product

United States

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